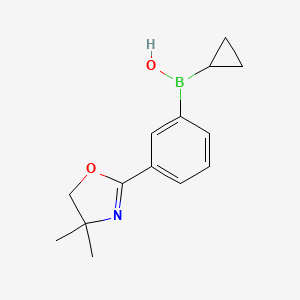
5-Tridecanolide, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Tridecanolide, ®- is a chemical compound with the molecular formula C13H24O2 It is a type of lactone, specifically a macrocyclic lactone, which is characterized by a large ring structure containing an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tridecanolide, ®- can be achieved through several methods. One common approach involves the use of chiral building blocks to ensure the desired stereochemistry. For example, the synthesis of both enantiomers of 12-methyl-13-tridecanolide and 14-methyl-15-pentadecanolide (muscolide) has been reported using (S)-(+)- or ®-(-)-3-bromo-2-methyl-1-propanol as a chiral building block . The reaction conditions typically involve catalytic asymmetric conjugate addition to a suitable macrocyclic enone followed by Baeyer-Villiger oxidation .
Industrial Production Methods
Industrial production methods for 5-Tridecanolide, ®- are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and other advanced technologies could also enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
5-Tridecanolide, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the lactone ring into other functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of 5-Tridecanolide, ®- include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from the reactions of 5-Tridecanolide, ®- depend on the type of reaction. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
5-Tridecanolide, ®- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the fragrance industry due to its musk-like odor.
Mecanismo De Acción
The mechanism of action of 5-Tridecanolide, ®- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are still ongoing.
Comparación Con Compuestos Similares
Similar Compounds
- 12-Methyl-13-tridecanolide
- 14-Methyl-15-pentadecanolide (muscolide)
- 13-Tetradecanolide
- 14-Pentadecanolide
- 15-Hexadecanolide
Uniqueness
5-Tridecanolide, ®- is unique due to its specific stereochemistry and the resulting properties. Its ability to act as a building block for other complex molecules and its applications in various fields highlight its distinctiveness compared to similar compounds.
Propiedades
Número CAS |
99461-66-2 |
|---|---|
Fórmula molecular |
C13H24O2 |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
(6R)-6-octyloxan-2-one |
InChI |
InChI=1S/C13H24O2/c1-2-3-4-5-6-7-9-12-10-8-11-13(14)15-12/h12H,2-11H2,1H3/t12-/m1/s1 |
Clave InChI |
RZZLMGATMUAJPX-GFCCVEGCSA-N |
SMILES isomérico |
CCCCCCCC[C@@H]1CCCC(=O)O1 |
SMILES canónico |
CCCCCCCCC1CCCC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({5-[(Cyanomethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetonitrile](/img/structure/B11764148.png)
![(NZ)-N-[(2-aminopyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B11764149.png)
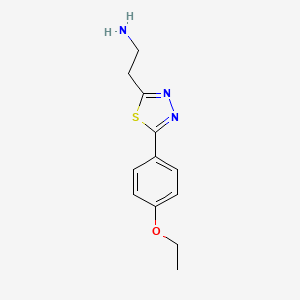
![3-Azabicyclo[3.2.0]heptan-6-ylmethanol](/img/structure/B11764156.png)
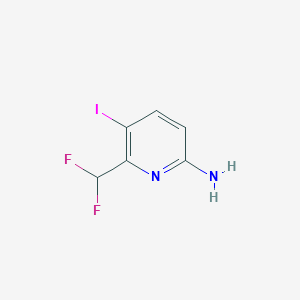
![2,5-bis(2-decyltetradecyl)-3-(5-methylthiophen-2-yl)-6-{5'-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2'-bithiophen]-5-yl}-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B11764164.png)
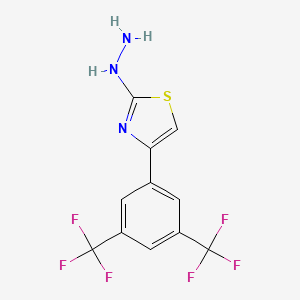
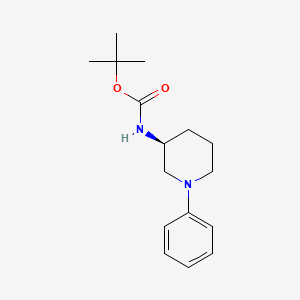
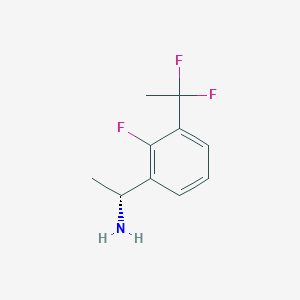

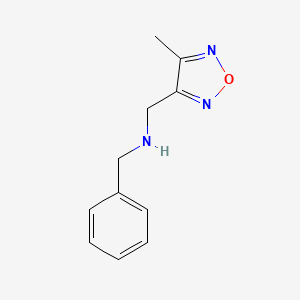

![(4-Chlorophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol](/img/structure/B11764210.png)
